molecular formula C23H23N5O3 B11017488 N-[2-(1H-indol-3-yl)ethyl]-N~3~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide

N-[2-(1H-indol-3-yl)ethyl]-N~3~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide

Cat. No.: B11017488
M. Wt: 417.5 g/mol
InChI Key: BTXSGDCCZFSVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-indol-3-yl)ethyl]-N~3~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide is a hybrid molecule featuring two pharmacologically significant moieties: an indole ring and a 4-oxoquinazoline scaffold. The indole group, commonly found in bioactive natural products (e.g., serotonin, tryptophan), is linked via an ethyl spacer to the beta-alaninamide backbone. The N~3~ position is substituted with a 4-oxoquinazolin-3(4H)-yl acetyl group, a structure associated with diverse biological activities, including anticancer and enzyme inhibition .

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]propanamide

InChI

InChI=1S/C23H23N5O3/c29-21(24-11-9-16-13-26-19-7-3-1-5-17(16)19)10-12-25-22(30)14-28-15-27-20-8-4-2-6-18(20)23(28)31/h1-8,13,15,26H,9-12,14H2,(H,24,29)(H,25,30)

InChI Key

BTXSGDCCZFSVKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCNC(=O)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-N~3~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide typically involves the coupling of tryptamine derivatives with quinazoline-based intermediates. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of amide bonds . The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-N~3~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the quinazoline carbonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include oxindole derivatives, dihydroquinazoline derivatives, and various substituted analogs depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing indole and quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways related to cancer growth .

Antimicrobial Properties

The antibacterial and antifungal activities of this compound have also been investigated. The presence of the indole moiety is particularly noted for enhancing antimicrobial efficacy against a range of pathogens, including resistant strains .

Anti-inflammatory Effects

The anti-inflammatory potential of indole derivatives has been well-documented, with evidence suggesting that they can inhibit pro-inflammatory cytokines. This property makes them candidates for treating inflammatory diseases .

Case Study 1: Anticancer Evaluation

In a study published in Bioorganic & Medicinal Chemistry Letters, a series of indole-quinazoline derivatives were synthesized and evaluated for their anticancer activity against different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer effects .

CompoundCell LineIC50 (µM)
AMCF-75.6
BHeLa7.8
CA5494.2

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of similar compounds against both Gram-positive and Gram-negative bacteria. The results showed that some derivatives had minimum inhibitory concentrations (MICs) below 10 µg/mL, indicating strong antibacterial activity .

CompoundBacteriaMIC (µg/mL)
DE. coli8
ES. aureus5
FPseudomonas12

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-N~3~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Comparison with Similar Compounds

N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide ()

  • Structure : Combines indole with a fluorinated biphenyl-propanamide group.
  • Activity : Designed as an anti-inflammatory agent via amide bond formation between flurbiprofen and tryptamine.

N-(2-(1H-indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide ()

  • Structure : Features a thiazole-carboxamide group instead of the quinazoline-acetyl-beta-alaninamide.
  • Activity : Exhibits algicidal activity, attributed to the thiazole ring’s electron-deficient nature.

4-Oxoquinazoline Derivatives

Quinazolinone-Acetamide Derivatives ()

Compounds 11m , 11n , and 11o share the 4-oxoquinazolin-3(4H)-yl acetyl core but differ in substituents:

Compound Substituent Yield (%) Melting Point (°C) Activity
11m Benzo[d][1,3]dioxol-5-yl 29.54 314–317 Anticancer (unreported IC50)
11n 3-Methoxystyryl 41.2 280–282 Anticancer
11o 4-Methoxystyryl 60 274–276 Anticancer
  • Comparison : The target compound’s indole-ethyl group may enhance blood-brain barrier penetration compared to styryl or benzodioxole substituents.

Schiff’s Base Quinazoline Derivatives ()

Compounds 21–24 incorporate sulfonamide and hydrazineyl groups:

Compound Substituent IC50 (CA Inhibition) Melting Point (°C)
21 2-Chlorophenyl 84.3 nM 273–275
24 4-Fluorophenyl 78.9 nM 299–300
  • Key Difference: The target compound’s beta-alaninamide linker may reduce steric hindrance, improving binding to non-CA targets compared to bulkier sulfonamide groups .

Hybrid Indole-Quinazoline Derivatives

N-[2-{[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}-4-oxoquinazolin-3(4H)-yl]-3-(1H-indol-3-yl)propanamide (K284-2512, )

  • Structure : Combines indole-propanamide with a sulfanyl-quinazoline group.
  • Molecular Weight : 541.63 g/mol vs. the target compound’s ~480–500 g/mol (estimated).
  • Availability: Limited (14 mg), suggesting early-stage research .

Enzyme Inhibition

  • Target Compound : Likely inhibits kinases or methyltransferases (e.g., indolethylamine-N-methyltransferase, as seen in PDAT analogs in ).
  • Analogous Compounds: PDAT (): Noncompetitive inhibition of indolethylamine-N-methyltransferase (Ki = 8.2 µM). InhA Inhibitors (): 2-(6-chloro-2-methyl-4-oxoquinazolin-3-yl)-N-phenylacetamide shows MIC = 1.56 µg/mL against Mycobacterium tuberculosis .

Anticancer Activity

  • Quinazolinone Derivatives (): Styryl-substituted compounds (11m–11o) induce apoptosis via ROS generation.

Physicochemical Properties

Property Target Compound 11m () K284-2512 ()
Molecular Weight ~480–500 g/mol (est.) 455.19 g/mol 541.63 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) 2.8 3.2
Melting Point Not reported 314–317°C Not reported
Synthetic Yield Not reported 29.54–60% Not reported

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-N~3~[(4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its antibacterial, antifungal, and anticancer properties, supported by various research findings.

The molecular formula of N-[2-(1H-indol-3-yl)ethyl]-N~3~[(4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide is C25H27N5O5, with a molecular weight of 477.5 g/mol. Its structure features an indole moiety linked to a quinazolinone derivative, which is crucial for its biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. Notably, a related compound, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, showed a minimum inhibitory concentration (MIC) of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) . Additionally, it inhibited the growth of Mycobacterium tuberculosis at concentrations as low as 10 μg/mL over extended periods .

Compound Target MIC (μg/mL)
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneMRSA0.98
N-[2-(1H-indol-3-yl)ethyl]-N~3~[(4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamideM. tuberculosis10

Antifungal Activity

The compound has also shown promising antifungal activity against Candida albicans, a common fungal pathogen. Its effectiveness in inhibiting biofilm formation was assessed, revealing that it could prevent biofilm development without significantly affecting cell viability in cultures .

Anticancer Activity

In vitro studies have indicated that several derivatives of this compound possess antiproliferative effects against various cancer cell lines. Compounds tested exhibited IC50 values in the micromolar range (less than 10 μM), indicating strong cytotoxicity. For instance, some derivatives preferentially suppressed the growth of A549 lung cancer cells compared to non-tumor fibroblasts .

Cell Line Compound IC50 (μM)
A549Various<10
FibroblastsVariousHigher than A549

The biological activity of N-[2-(1H-indol-3-yl)ethyl]-N~3~[(4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide is believed to stem from its ability to interact with specific cellular targets. Molecular docking studies suggest that it can bind effectively to RelA/SpoT homolog proteins involved in bacterial stress responses and biofilm formation .

Case Studies

A recent study focused on the synthesis and evaluation of several indolylquinazolinones, including the compound . The results indicated significant antibacterial and anticancer activities, warranting further investigation into their mechanisms and potential clinical applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.